molecular formula C9H6Cl2F2O2 B1413248 2',4'-Dichloro-5'-(difluoromethoxy)acetophenone CAS No. 1806321-02-7

2',4'-Dichloro-5'-(difluoromethoxy)acetophenone

Cat. No.: B1413248
CAS No.: 1806321-02-7
M. Wt: 255.04 g/mol
InChI Key: NSNZZLQXJTVTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone is a chemical compound with the molecular formula C9H6Cl2F2O2 and a molecular weight of 255.05 g/mol . It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to an acetophenone core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone typically involves the reaction of 2’,4’-dichloroacetophenone with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone can be compared with similar compounds such as 2’,4’-Dichloro-5’-fluoroacetophenone and 2’,4’-Dichloro-5’-trifluoromethoxyacetophenone. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The presence of the difluoromethoxy group in 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone makes it unique in terms of its enhanced lipophilicity and potential biological applications.

Properties

IUPAC Name

1-[2,4-dichloro-5-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O2/c1-4(14)5-2-8(15-9(12)13)7(11)3-6(5)10/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNZZLQXJTVTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dichloro-5'-(difluoromethoxy)acetophenone
Reactant of Route 2
Reactant of Route 2
2',4'-Dichloro-5'-(difluoromethoxy)acetophenone
Reactant of Route 3
Reactant of Route 3
2',4'-Dichloro-5'-(difluoromethoxy)acetophenone
Reactant of Route 4
Reactant of Route 4
2',4'-Dichloro-5'-(difluoromethoxy)acetophenone
Reactant of Route 5
Reactant of Route 5
2',4'-Dichloro-5'-(difluoromethoxy)acetophenone
Reactant of Route 6
Reactant of Route 6
2',4'-Dichloro-5'-(difluoromethoxy)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.